An In-depth Technical Guide to 4-Bromo-3-fluoroanisole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-3-fluoroanisole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-3-fluoroanisole (CAS Number: 458-50-4), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into its physicochemical properties, logical synthesis strategies, critical applications in drug discovery, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the handling and utilization of this versatile chemical building block.
Introduction and Core Compound Identity
4-Bromo-3-fluoroanisole is a substituted aromatic compound featuring a methoxy group, a fluorine atom, and a bromine atom on a benzene ring. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The interplay between the electron-donating methoxy group and the electronegative halogen substituents creates a unique electronic and steric profile, enabling its use in a variety of coupling and substitution reactions. Its primary importance lies in its role as a foundational scaffold for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence and position of the fluorine atom are particularly noteworthy, as fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
CAS Number: 458-50-4[3]
Physicochemical and Spectroscopic Properties
4-Bromo-3-fluoroanisole is typically supplied as a colorless to light yellow or orange clear liquid.[3] There is some disparity in the reported physical constants across commercial suppliers, which may be attributable to variations in purity or measurement conditions. A summary of these properties is presented below.
Table 1: Physicochemical Properties of 4-Bromo-3-fluoroanisole
| Property | Value | Source(s) |
| CAS Number | 458-50-4 | [3] |
| Molecular Formula | C₇H₆BrFO | [3] |
| Molecular Weight | 205.02 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Boiling Point | 162-164 °C | [3] |
| 195.4 °C at 760 mmHg | [3] | |
| Melting Point | < -20 °C | [3] |
| 217-219 °C (Note: This value appears anomalous for a liquid) | [3] | |
| Density | 1.531 g/cm³ | [3] |
| Flash Point | 85.4 °C | [3] |
| Solubility | Soluble in various organic solvents (e.g., ethers, esters) | [3] |
| Purity | ≥98% (by GC) is commercially available |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically 6.8-7.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (doublets of doublets) due to coupling with both the adjacent fluorine atom (³JHF) and other protons (³JHH, ⁴JHH). The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbon spectrum will display seven unique signals. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF, typically >240 Hz) and appear as a doublet. Other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the methoxy group is expected around 150-160 ppm, while the carbon bonded to bromine will be significantly more shielded (approx. 110-120 ppm). The methoxy carbon will appear as a singlet around 56 ppm.[4]
Synthesis and Mechanistic Insights
A definitive, peer-reviewed synthesis protocol for 4-bromo-3-fluoroanisole is not prominently available. However, a logical and chemically sound approach is the electrophilic aromatic substitution (EAS) of 3-fluoroanisole. The synthesis described in one source, reacting anisole with bromine and sodium fluoride, is mechanistically unlikely to yield the desired 3-fluoro isomer.[3]
Proposed Synthesis Route: Electrophilic Bromination of 3-Fluoroanisole
The most viable pathway involves the direct bromination of 3-fluoroanisole using a bromine source and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[6][7]
Mechanism and Regioselectivity: The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
Fluoro Group (-F): This is a deactivating (due to induction) but ortho, para-directing group (due to resonance).
In 3-fluoroanisole, the positions ortho and para to the powerful methoxy director are C2, C4, and C6. The positions ortho and para to the fluoro director are C2 and C4. Both groups strongly direct the incoming electrophile (Br⁺) to the C2 and C4 positions. Steric hindrance from the methoxy group may slightly disfavor substitution at C2. Therefore, the major product is expected to be 4-bromo-3-fluoroanisole, with potential formation of the 2-bromo-5-fluoroanisole isomer.
Caption: Proposed synthesis pathway for 4-Bromo-3-fluoroanisole.
Representative Experimental Protocol
This protocol is a representative, field-proven methodology for electrophilic bromination of an activated aromatic ring and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoroanisole (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Cautiously add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the stirred solution.
-
Bromine Addition: Prepare a solution of liquid bromine (1.0-1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once complete, slowly pour the reaction mixture into a cold, stirred solution of aqueous sodium bisulfite or sodium thiosulfate to quench excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-bromo-3-fluoroanisole.
Caption: General experimental workflow for bromination.
Applications in Research and Drug Development
4-Bromo-3-fluoroanisole is not an end product but a crucial building block, valued for the synthetic options it provides.[1]
-
Pharmaceutical Synthesis: Its most significant application is as an intermediate in the synthesis of novel pharmaceutical agents.[1] The bromine atom serves as a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern drug discovery.
-
mGluR1 PET Ligands: The compound is a known precursor in the development of radioligands for Positron Emission Tomography (PET) imaging.[8][9] Specifically, it has been used to synthesize ligands targeting the metabotropic glutamate receptor 1 (mGluR1), which is implicated in various neuropsychiatric disorders.[2][8] The ability to install a radiolabel (like ¹⁸F) or other functionalities makes this scaffold highly attractive for creating diagnostic tools.
-
Agrochemical Development: Similar to pharmaceuticals, the structural motifs accessible from 4-bromo-3-fluoroanisole are relevant in the design of new pesticides and herbicides.[3]
-
Material Science: It can be used in the synthesis of advanced materials, such as polymers and coatings, where specific electronic and physical properties are required.[1]
Safety and Handling
4-Bromo-3-fluoroanisole is classified as an irritant.[10][11] Adherence to standard laboratory safety protocols is mandatory. The following guidelines are based on typical Safety Data Sheet (SDS) information.[12]
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is required.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
4-Bromo-3-fluoroanisole is a strategically important chemical intermediate whose value is derived from the synthetic versatility offered by its unique substitution pattern. While discrepancies exist in some of its reported physical data, its identity and utility are well-established. Its synthesis is logically achieved through the electrophilic bromination of 3-fluoroanisole, a process governed by the powerful directing effects of the methoxy group. As a building block for advanced pharmaceutical candidates, particularly PET imaging agents, and other specialized chemicals, a thorough understanding of its properties, synthesis, and safe handling is essential for any scientist working in the fields of organic synthesis and drug discovery.
References
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Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
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Journal of Fluorine Chemistry. (1995). A New, Simple Synthesis of m-Fluoroanisoles from Polyfluoroanilines. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation in Monkey of [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX).... PMC. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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PubMed. (2011, January 1). Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl).... Retrieved from [Link].nlm.nih.gov/21112177/)
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